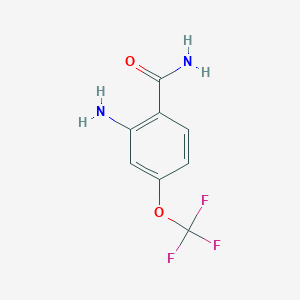

2-Amino-4-(trifluoromethoxy)benzamide

Description

Contextualization within the Chemistry of Substituted Benzamides

Substituted benzamides are a class of organic compounds that have been extensively studied and utilized in medicinal chemistry. ontosight.ai The benzamide (B126) framework serves as a versatile scaffold found in a wide array of biologically active compounds and approved pharmaceutical agents. drugbank.com These compounds are known to exhibit diverse pharmacological activities, including antipsychotic, antiemetic, and analgesic properties. nih.govnih.gov

The biological activity of substituted benzamides is highly dependent on the nature and position of the substituents on the benzene (B151609) ring. wikipedia.orgdrugdesign.org For instance, the antipsychotic drug Amisulpride, a substituted benzamide, demonstrates selective antagonism for dopamine (B1211576) D2 and D3 receptors, with its clinical effects varying based on dosage. nih.gov Other benzamide derivatives have been investigated for their potential as anticancer agents, often by acting as inhibitors of specific enzymes like histone deacetylases (HDACs). ontosight.ai The placement of functional groups on the benzamide ring dictates the molecule's interaction with biological targets, influencing its efficacy and pharmacological profile. The 2-amino substitution, as seen in 2-Amino-4-(trifluoromethoxy)benzamide, is a common motif in medicinal chemistry, often explored for its potential to form key interactions with biological receptors. nih.gov

Research Significance of Trifluoromethoxy and Amino Functional Groups in Chemical Design

The strategic incorporation of specific functional groups is a cornerstone of modern drug design, aimed at enhancing a molecule's physicochemical and biological properties. mdpi.comnih.gov The trifluoromethoxy (-OCF3) and amino (-NH2) groups present in this compound are particularly significant in this regard.

The Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is increasingly recognized as a valuable substituent in pharmaceutical and agrochemical research. mdpi.combohrium.com It is known for its strong electron-withdrawing nature and high lipophilicity, which can profoundly influence a molecule's properties. nih.govontosight.ai The -OCF3 group can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups. mdpi.combohrium.com Compared to the more common trifluoromethyl (-CF3) group, the trifluoromethoxy group offers a different spatial arrangement and electronic profile, providing chemists with an alternative tool for fine-tuning molecular properties. nih.gov Its lipophilicity often surpasses that of both trifluoromethyl and traditional halogen substituents, which can be advantageous for optimizing a drug candidate's pharmacokinetic profile. mdpi.comnih.gov

The Amino Group (-NH2): The primary amino group is a fundamental functional group in medicinal chemistry. Its ability to act as a hydrogen bond donor and a base makes it crucial for molecular recognition at receptor binding sites. The presence of an amino group can significantly influence a compound's solubility, polarity, and ability to interact with biological targets such as enzymes and receptors. drugdesign.org In many drug scaffolds, the amino group serves as a key pharmacophoric feature or as a synthetic handle for further molecular elaboration.

| Substituent | Symbol | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Hammett Para Constant (σp) |

|---|---|---|---|---|

| Hydrogen | -H | 0.00 | 0.00 | 0.00 |

| Methyl | -CH3 | 0.56 | -0.07 | -0.17 |

| Chloro | -Cl | 0.71 | 0.37 | 0.23 |

| Trifluoromethyl | -CF3 | 0.88 | 0.43 | 0.54 |

| Methoxy | -OCH3 | -0.02 | 0.12 | -0.27 |

| Trifluoromethoxy | -OCF3 | 1.04 | 0.40 | 0.35 |

Data sourced from scientific literature on physical organic chemistry.

Overview of Research Trajectories for this compound and Analogues

While dedicated studies on this compound are sparse, its structure suggests several potential research trajectories based on the established roles of its components.

Intermediate for Complex Synthesis: The compound serves as a valuable building block or intermediate for the synthesis of more complex molecules. The amino group provides a reactive site for further derivatization, such as acylation or alkylation, to build larger molecular frameworks. The trifluoromethoxybenzamide core could be incorporated into novel scaffolds targeting a range of biological endpoints. Research on the synthesis of other aminobenzamides, such as 4-Amino-2-fluoro-N-methyl-benzamide, highlights their role as key intermediates in the preparation of high-value compounds like the anti-cancer agent Enzalutamide. researchgate.net

Medicinal Chemistry Scaffolding: Analogues of this compound could be explored for various therapeutic applications. The structure-activity relationship (SAR) of 2-aminobenzamide (B116534) derivatives has been investigated for analgesic activity, demonstrating that potency can be linked to physicochemical properties like lipophilicity. nih.gov Given the high lipophilicity conferred by the trifluoromethoxy group, derivatives of this compound could be designed and synthesized to explore potential activities as enzyme inhibitors, receptor modulators, or anticancer agents. nih.govnih.gov For example, 4-amino-fluorobenzamides have been investigated as potential prodrugs for cancer therapy. google.com

Materials Science Applications: Aromatic amides with fluorine substituents are also of interest in materials science. The unique electronic properties and potential for hydrogen bonding could make this compound or its derivatives useful in the development of novel polymers or functional organic materials.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFBRVUWYMOYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Amino 4 Trifluoromethoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be assembled.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

While specific experimental spectra for 2-Amino-4-(trifluoromethoxy)benzamide are not publicly available in the literature, a robust prediction of its ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures, such as substituted benzamides and trifluoromethoxy-benzenes. chemicalbook.comrsc.orgwisc.edu

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic region would display a complex splitting pattern due to the substitution. The proton ortho to the amino group (H-3) would likely appear as a doublet. The proton ortho to the trifluoromethoxy group (H-5) is expected to be a doublet of doublets, and the proton para to the amino group (H-6) would be a doublet. The amino (-NH₂) and amide (-CONH₂) protons typically appear as broad singlets that can exchange with D₂O.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbonyl carbon of the amide group is expected at the lowest field (most downfield), typically around 168-172 ppm. The carbon attached to the trifluoromethoxy group (C-4) and the carbon of the CF₃ group itself will show characteristic shifts and coupling. The CF₃ carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbons will have shifts influenced by the electronic effects of the electron-donating amino group and the electron-withdrawing trifluoromethoxy and amide groups.

Interactive Table: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| H-3 | 6.8 - 7.0 | d | Aromatic CH |

| H-5 | 7.1 - 7.3 | dd | Aromatic CH |

| H-6 | 7.6 - 7.8 | d | Aromatic CH |

| -NH₂ | 4.5 - 5.5 | br s | Amino Protons |

| -CONH₂ | 7.5 - 8.5 | br s | Amide Protons |

Interactive Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | 118 - 122 | Aromatic C-CONH₂ |

| C-2 | 148 - 152 | Aromatic C-NH₂ |

| C-3 | 110 - 114 | Aromatic CH |

| C-4 | 145 - 149 (q) | Aromatic C-OCF₃ |

| C-5 | 115 - 119 | Aromatic CH |

| C-6 | 128 - 132 | Aromatic CH |

| C=O | 168 - 172 | Amide Carbonyl |

| -CF₃ | 120 - 124 (q) | Trifluoromethyl Carbon |

Advanced NMR Techniques for Stereochemical and Conformational Studies

Beyond simple 1D spectra, advanced 2D NMR experiments are invaluable for confirming connectivity and exploring spatial relationships. For this compound, techniques such as COSY, HSQC, and HMBC would provide definitive structural proof.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the connectivity of the H-3, H-5, and H-6 protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would definitively link the signals of H-3, H-5, and H-6 to their respective carbon atoms (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the entire molecule. For instance, correlations would be expected from the amide protons to the carbonyl carbon (C=O) and the C-1 and C-2 carbons, confirming the position of the amide group.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is useful for conformational analysis. For this molecule, NOESY or ROESY could be used to study the preferred conformation around the C-1 to carbonyl bond and to observe potential steric interactions between the amide or amino protons and the adjacent aromatic proton (H-6 or H-3).

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. nih.gov

The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion (M⁺) peak corresponding to its molecular weight. The primary fragmentation pathways for benzamides typically involve the cleavage of bonds adjacent to the carbonyl group. researchgate.net A common fragmentation is the loss of the amino radical (•NH₂) to form a stable benzoyl cation derivative. This cation can then undergo further fragmentation, such as the loss of carbon monoxide (CO). nih.gov

Key expected fragmentation patterns include:

Loss of the Amide Group: Cleavage can result in the loss of •CONH₂, leading to a fragment representing the substituted phenyl ring.

Loss of the Trifluoromethoxy Group: Fragmentation of the C-O bond can lead to the loss of the •OCF₃ radical.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₈H₇F₃N₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement matching this theoretical value would serve as definitive confirmation of the compound's elemental composition, distinguishing it from any other compound with the same nominal mass.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| m/z (Theoretical) | Ion/Fragment Formula | Description |

| 220.0460 | [C₈H₇F₃N₂O₂]⁺ | Molecular Ion (M⁺) |

| 204.0429 | [C₈H₅F₃NO₂]⁺ | Loss of •NH₃ |

| 176.0323 | [C₈H₄F₃N]⁺ | Loss of CONH₂ |

| 135.0502 | [C₇H₆N₂O]⁺ | Loss of •OCF₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups. nih.govnih.gov Each technique is governed by different selection rules, often providing complementary information.

Characteristic Absorption Bands of Amide, Amino, and Fluorinated Moieties

The IR and Raman spectra of this compound would be dominated by characteristic absorption bands corresponding to its key functional groups. nih.govvscht.czucla.edu

Amino (-NH₂) Group: This primary amine will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H scissoring (bending) vibration is also expected around 1590-1650 cm⁻¹. core.ac.uk

Amide (-CONH₂) Group: The primary amide group also shows N-H stretching vibrations in the 3100-3500 cm⁻¹ range. The most prominent amide band is the C=O stretch (Amide I band), which is a very strong absorption typically found between 1650 and 1690 cm⁻¹. The N-H bending vibration (Amide II band) appears around 1600-1640 cm⁻¹. researchgate.net

Trifluoromethoxy (-OCF₃) Moiety: This group is characterized by very strong and intense C-F stretching absorptions. These bands are typically found in the 1100-1300 cm⁻¹ region and are often the most intense peaks in the fingerprint region of the spectrum, making them highly diagnostic.

Aromatic Ring: The benzene (B151609) ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ range. vscht.cz

Interactive Table: Characteristic IR and Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 3500 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | Medium |

| 3100 - 3500 | N-H Stretch | Amide (-CONH₂) | Medium |

| ~3030 | C-H Stretch | Aromatic | Medium-Weak |

| 1650 - 1690 | C=O Stretch (Amide I) | Amide (-CONH₂) | Strong |

| 1590 - 1650 | N-H Scissoring | Amino (-NH₂) | Medium-Strong |

| 1600 - 1640 | N-H Bend (Amide II) | Amide (-CONH₂) | Medium-Strong |

| 1450 - 1600 | C=C Stretch | Aromatic | Medium |

| 1100 - 1300 | C-F Stretch | Trifluoromethoxy (-OCF₃) | Very Strong |

| 1000 - 1100 | C-O Stretch | Aryl Ether | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy is a pivotal technique for investigating the electronic transitions within a molecule. For this compound, this analysis would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance of UV and visible light.

The resulting spectrum would be expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The benzamide (B126) moiety contains a benzene ring and a carbonyl group, both of which are chromophores. The amino (-NH2) and trifluoromethoxy (-OCF3) substituents would act as auxochromes, modifying the absorption maxima (λmax) and the molar absorptivity (ε). The electron-donating amino group would likely cause a bathochromic (red) shift, moving the absorption to longer wavelengths. Conversely, the electron-withdrawing nature of the trifluoromethoxy group would influence the electronic distribution and could lead to a hypsochromic (blue) shift.

A hypothetical data table for the UV-Vis spectral data of this compound is presented below to illustrate how such findings would be reported.

Hypothetical UV-Vis Spectral Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Ethanol | Data not available | Data not available | n → π* |

| Ethanol | Data not available | Data not available | π → π* |

| Cyclohexane | Data not available | Data not available | n → π* |

X-ray Crystallography for Solid-State Structure Determination

To date, the single-crystal X-ray structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. This technique is indispensable for the unambiguous determination of the three-dimensional atomic arrangement in the solid state.

The process would involve growing a high-quality single crystal of the compound and irradiating it with a focused X-ray beam. The diffraction pattern produced would be analyzed to determine the unit cell dimensions, space group, and the precise coordinates of each atom. This information would confirm the molecular connectivity and provide exact bond lengths, bond angles, and torsion angles.

A hypothetical data table summarizing the crystallographic data is shown below.

Hypothetical Crystallographic Data

| Parameter | Value |

|---|---|

| Chemical Formula | C8H7F3N2O2 |

| Formula Weight | 236.15 |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Elucidation of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure would extend to understanding the supramolecular assembly, which is governed by intermolecular interactions. In the case of this compound, the amino and amide groups are capable of forming strong hydrogen bonds (N-H···O). These interactions would likely play a dominant role in the crystal packing, potentially forming dimers, chains, or more complex three-dimensional networks.

Additionally, weaker interactions such as C-H···O, C-H···F, and π-π stacking between the aromatic rings could be present. The trifluoromethoxy group, with its electronegative fluorine atoms, could also participate in halogen bonding or other dipole-dipole interactions, further influencing the solid-state architecture.

Tautomeric Forms and Conformational Analysis in the Crystalline State

X-ray crystallography would definitively establish the tautomeric form present in the crystalline state. While the amide tautomer is generally more stable for benzamides, the possibility of the imidic acid tautomer could be assessed by locating the positions of the hydrogen atoms.

Furthermore, the crystallographic data would provide a precise snapshot of the molecule's conformation in the solid state. This includes the rotational orientation of the amide and trifluoromethoxy groups relative to the benzene ring. The planarity of the molecule and any torsional strain could be quantified, offering insights into the interplay between steric and electronic effects within the crystal lattice.

Computational Chemistry and Theoretical Modeling of 2 Amino 4 Trifluoromethoxy Benzamide

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, utilized to investigate the electronic structure of many-body systems. irjweb.com It is particularly effective for calculating the properties of molecules like 2-Amino-4-(trifluoromethoxy)benzamide, offering a balance between accuracy and computational cost. DFT methods are employed to optimize molecular geometry, predict spectroscopic signatures, and map electronic properties that govern molecular interactions and reactivity. acs.orgrsc.organalis.com.my

The first step in most computational analyses is geometry optimization, where the molecule's structure is adjusted to find the lowest energy conformation. nih.gov Using DFT methods, such as the B3LYP functional with a basis set like 6-311G(d,p), researchers can calculate the most stable three-dimensional arrangement of atoms, including precise bond lengths and angles. nih.govrjptonline.org For a benzamide (B126) molecule, this process would confirm the planarity of the aromatic ring and the orientation of the amide and trifluoromethoxy groups relative to it. rjptonline.org

Once the geometry is optimized, Frontier Molecular Orbital (FMO) analysis is conducted. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. nih.gov The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-benzo[b]pyran-3-carbonitrile | -6.354 | -2.712 | 3.642 | nih.gov |

| Benzamide | - | - | 5.611 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman). niscpr.res.inresearchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds well with experimental data, aiding in the assignment of specific vibrational modes to the observed spectral bands. esisresearch.orgcore.ac.uk For this compound, this would involve identifying characteristic frequencies for N-H stretching in the amino group, C=O stretching in the amide group, and vibrations associated with the trifluoromethoxy-substituted benzene (B151609) ring. core.ac.uknih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Reference |

|---|---|---|---|

| Amino (NH2) | Asymmetric & Symmetric Stretching | 3200-3500 | core.ac.uk |

| Amino (NH2) | Scissoring | ~1620 | core.ac.uk |

| Carbonyl (C=O) | Stretching | ~1700 | niscpr.res.in |

| Aromatic C-H | Stretching | 3000-3100 | core.ac.uk |

| C-O-C (ether) | Asymmetric Stretching | ~1150 | esisresearch.org |

| C-F | Stretching | 1000-1400 | - |

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). rsc.orgresearchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, allowing for the prediction of absorption maxima (λmax) and their corresponding oscillator strengths. rajpub.comrsc.org These calculations help interpret experimental spectra by assigning absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govresearchgate.net The MEP map illustrates regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. nih.govresearchgate.net

For this compound, the MEP map would be expected to show significant negative potential around the highly electronegative oxygen atom of the carbonyl group and the oxygen and fluorine atoms of the trifluoromethoxy group. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential. researchgate.netresearchgate.net This analysis helps in understanding intermolecular interactions, particularly hydrogen bonding. researchgate.net

Tautomerism, the interconversion of structural isomers through proton transfer, is a relevant phenomenon for molecules containing amino groups. This compound can potentially exist in equilibrium between its dominant amine form and a less stable imine tautomer.

Computational chemistry allows for the investigation of such equilibria by calculating the relative energies of the different tautomeric forms. nih.gov DFT can be used to determine the thermodynamic stability of each tautomer in the gas phase and in different solvents. Moreover, the energy barrier for the interconversion can be calculated by locating the transition state structure connecting the two tautomers. researchgate.net A high energy barrier would indicate a slow conversion process, suggesting that the amine tautomer is the overwhelmingly predominant species under normal conditions. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. scispace.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. rjptonline.org

In a molecular docking study, this compound would be treated as a ligand and "docked" into the active site of a target protein. The simulation software then explores various possible conformations and orientations of the ligand within the binding site, calculating a score that estimates the binding affinity, often expressed in kcal/mol. scispace.com A lower binding energy score typically indicates a more stable protein-ligand complex. nih.gov

The analysis also reveals the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, the amino and carbonyl groups of the benzamide moiety are potential hydrogen bond donors and acceptors, respectively. Research on N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives, which share the same core structure, has shown that these compounds can achieve strong interactions and potent binding scores against protein targets. nih.gov

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Derivative of 4-(trifluoromethoxy)benzamide (B1294962) (Comp. 20) | Antimicrobial Target | -6.8 | nih.gov |

| Derivative of 4-(trifluoromethoxy)benzamide (Comp. 12) | Antimicrobial Target | -6.7 | nih.gov |

| Derivative of 4-(trifluoromethoxy)benzamide (Comp. 11) | Antimicrobial Target | -6.5 | nih.gov |

| Derivative of 4-(trifluoromethoxy)benzamide (Comp. 15) | Antimicrobial Target | -6.4 | nih.gov |

Elucidation of Key Intermolecular Contacts

A critical aspect of understanding the behavior of this compound in a condensed phase, such as in a crystal lattice or when interacting with a biological target, is the detailed analysis of its intermolecular contacts. Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are powerful tools for identifying and characterizing these non-covalent interactions.

Potential Intermolecular Interactions:

Based on the functional groups present in this compound (an amino group, a benzamide moiety, and a trifluoromethoxy group), several types of intermolecular contacts would be anticipated:

Hydrogen Bonds: The amino (-NH₂) and amide (-CONH₂) groups are capable of acting as both hydrogen bond donors and acceptors. Strong N-H···O=C hydrogen bonds are expected to be a dominant feature in the solid-state packing of this molecule.

Halogen Bonds: The fluorine atoms of the trifluoromethoxy group could potentially participate in halogen bonding, acting as halogen bond acceptors.

π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions with neighboring molecules.

A hypothetical data table summarizing the types of interactions that could be identified through a Hirshfeld surface analysis is presented below.

| Interaction Type | Potential Contributing Atoms | Anticipated Significance |

| Hydrogen Bonding | N-H···O, N-H···N | High |

| Halogen Bonding | C-F···O, C-F···N | Moderate |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Moderate |

| van der Waals | All atoms | High (collectively) |

This table is illustrative and not based on published experimental or computational data for this compound.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Binding Stability

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. For this compound, MD simulations would be invaluable for understanding its conformational flexibility and the stability of its interactions with potential binding partners.

Conformational Analysis:

The rotational freedom around the C-C and C-N bonds of the benzamide side chain, as well as the orientation of the trifluoromethoxy group, would be key areas of investigation. MD simulations could reveal the preferred dihedral angles and the energy barriers between different conformational states. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket.

Binding Stability:

If this compound were to be studied as a ligand for a biological target, MD simulations could be employed to assess the stability of the ligand-protein complex. By simulating the complex in a solvated environment, researchers could analyze the persistence of key intermolecular contacts (like hydrogen bonds) and calculate binding free energies to predict binding affinity.

A hypothetical summary of findings from an MD simulation study is provided in the table below.

| Simulation Parameter | Hypothetical Finding | Implication |

| RMSD of the ligand | Low and stable | Indicates stable binding within the active site. |

| Key Hydrogen Bond Occupancy | High (>80%) | Suggests the crucial role of specific hydrogen bonds in binding. |

| Conformational Changes | Minimal upon binding | The molecule may be a rigid binder. |

This table is illustrative and not based on published experimental or computational data for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. For a QSAR study involving this compound, a dataset of structurally related molecules with measured biological activities would be required.

Descriptor Calculation:

A wide range of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure:

Topological Descriptors: Describe the connectivity of atoms.

Electronic Descriptors: Relate to the distribution of electrons (e.g., partial charges, dipole moment).

Steric Descriptors: Describe the size and shape of the molecule.

Hydrophobic Descriptors: Quantify the lipophilicity of the molecule.

Model Building:

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to build a mathematical model that relates the descriptors to the biological activity. A successful QSAR model could then be used to predict the activity of new, untested compounds.

A hypothetical QSAR equation might look like this:

pIC₅₀ = a * logP + b * DipoleMoment + c * SurfaceArea + d

Where pIC₅₀ is a measure of biological activity, and a, b, c, and d are coefficients determined by the regression analysis.

Cheminformatics approaches would also be essential for managing and analyzing the chemical data, including tasks like similarity searching, clustering, and diversity analysis to ensure a well-designed set of compounds for the QSAR study.

Chemical Reactivity and Mechanistic Pathways of 2 Amino 4 Trifluoromethoxy Benzamide

Reaction Types and Pathways

2-Amino-4-(trifluoromethoxy)benzamide can undergo a variety of chemical transformations characteristic of primary aromatic amines, primary amides, and substituted aromatic compounds. The primary reaction pathways include:

Reactions involving the amino group: Diazotization followed by Sandmeyer or related reactions, acylation, alkylation, and participation in cyclization reactions.

Reactions at the amide moiety: Hydrolysis under acidic or basic conditions, reduction to an amine, and dehydration to a nitrile (though less common for primary amides).

Reactivity of the trifluoromethoxy group: Generally stable, but its strong electron-withdrawing nature influences the reactivity of the aromatic ring.

Electrophilic and nucleophilic substitutions on the aromatic ring: The directing effects of the substituents determine the position of incoming electrophiles. Nucleophilic aromatic substitution is also a possibility under specific conditions.

Oxidation and Reduction Chemistry: The amino group and the aromatic ring can be subject to oxidation, while the nitro derivatives (if formed) can be reduced.

These reaction types are elaborated in the subsequent sections, providing a detailed overview of the chemical behavior of this compound.

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile functional group that can participate in several important chemical reactions.

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). chemguide.co.uk This diazonium salt is a valuable intermediate that can undergo a variety of transformations, collectively known as Sandmeyer reactions, to introduce a range of substituents onto the aromatic ring. wikipedia.orgnih.gov For example, treatment with copper(I) halides can introduce chloro, bromo, or cyano groups. organic-chemistry.org A Sandmeyer-type reaction can also be used for trifluoromethylthiolation or pentafluoroethylthiolation. nih.gov

Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivative. This reaction is a common method for protecting the amino group or for synthesizing more complex amide structures. stackexchange.com

Cyclization Reactions: The ortho-positioning of the amino and benzamide (B126) groups makes this compound a suitable precursor for the synthesis of heterocyclic compounds. A notable example is the condensation reaction with aldehydes or their derivatives to form quinazolin-4(3H)-ones. rsc.orgnih.gov This reaction typically proceeds through the formation of an imine intermediate, followed by intramolecular cyclization. rsc.org Various catalysts and reaction conditions, including visible light-induced processes, have been developed for this transformation. rsc.org

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Diazotization | NaNO₂, HCl | Aryl diazonium salt | chemguide.co.uk |

| Sandmeyer (Chlorination) | CuCl | 2-Chloro-4-(trifluoromethoxy)benzamide | wikipedia.org |

| Acylation | Acetyl chloride, pyridine | 2-Acetamido-4-(trifluoromethoxy)benzamide | stackexchange.com |

| Quinazolinone Synthesis | Aldehyde, catalyst | 2-Substituted-7-(trifluoromethoxy)quinazolin-4(3H)-one | rsc.orgnih.gov |

Reactions at the Amide Moiety

The primary amide group of this compound can undergo hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-amino-4-(trifluoromethoxy)benzoic acid. libretexts.org Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. masterorganicchemistry.com Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org Generally, amides are relatively resistant to hydrolysis and require heating with strong acids or bases. libretexts.orgmasterorganicchemistry.com Electron-withdrawing groups on the benzene (B151609) ring can influence the rate of hydrolysis. researchgate.net

Reduction: The amide group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). byjus.commasterorganicchemistry.com This reaction would convert the benzamide to a (2-amino-4-(trifluoromethoxy)phenyl)methanamine. The mechanism involves the nucleophilic addition of hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal species to form an iminium ion, which is then further reduced to the amine. ucalgary.ca

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | 2-Amino-4-(trifluoromethoxy)benzoic acid and NH₄⁺ | libretexts.org |

| Basic Hydrolysis | NaOH, heat | Sodium 2-amino-4-(trifluoromethoxy)benzoate and NH₃ | libretexts.org |

| Reduction | LiAlH₄, then H₂O | (2-Amino-4-(trifluoromethoxy)phenyl)methanamine | byjus.commasterorganicchemistry.com |

Reactivity of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is generally considered to be chemically robust and stable under many reaction conditions. nih.gov Its primary influence on the reactivity of this compound is electronic.

The -OCF₃ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This property deactivates the aromatic ring towards electrophilic substitution. However, through resonance, the oxygen atom can donate a lone pair of electrons to the ring, making it an ortho-, para-director for electrophilic attack. nih.gov The trifluoromethoxy group is also known to be metabolically stable and can increase the lipophilicity of a molecule. nih.gov Due to its stability, reactions directly involving the cleavage or transformation of the -OCF₃ group are uncommon under typical synthetic conditions.

Electrophilic and Nucleophilic Substitutions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is dictated by the directing effects of the existing substituents.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SₙAr) is generally difficult on electron-rich aromatic rings unless there are strong electron-withdrawing groups ortho or para to a good leaving group. While the trifluoromethoxy group is electron-withdrawing, the presence of the strongly electron-donating amino group makes classical SₙAr reactions on this molecule challenging. However, under specific conditions, such as the formation of a diazonium salt (which is an excellent leaving group), nucleophilic substitution can readily occur. wikipedia.org

| Position | Directing Effect of -NH₂ | Directing Effect of -OCF₃ | Directing Effect of -CONH₂ | Likely Site of Electrophilic Attack |

|---|---|---|---|---|

| 3 | Ortho (Activating) | Ortho (Deactivating) | Meta (Deactivating) | High |

| 5 | Para (Activating) | Ortho (Deactivating) | Ortho (Deactivating) | High |

| 6 | Meta (Activating) | Meta (Deactivating) | Para (Deactivating) | Low |

Oxidation and Reduction Chemistry

The oxidation and reduction of this compound can target the amino group or the aromatic ring.

Oxidation: Primary aromatic amines can be oxidized by various reagents to form a range of products, including nitroso, nitro, and azo compounds, depending on the oxidant and reaction conditions. However, these reactions can sometimes be non-selective.

Reduction: While the amino and amide groups are already in a reduced state, if a nitro group were introduced onto the ring via electrophilic nitration, it could be selectively reduced to an amino group. Catalytic hydrogenation is a common method for the reduction of aromatic nitro groups. rsc.org

It is important to note that while general principles of reactivity for the individual functional groups are well-established, the specific reactivity and mechanistic pathways for this compound may be influenced by the synergistic or antagonistic electronic and steric effects of all three substituents.

Advanced Research Applications of 2 Amino 4 Trifluoromethoxy Benzamide and Its Derivatives

Molecular Interactions with Biological Systems: Mechanistic Insights

The benzamide (B126) scaffold, particularly when substituted with functionalities like the trifluoromethoxy group, represents a privileged structure in medicinal chemistry. The electronic properties of the trifluoromethoxy group, such as its high lipophilicity and metabolic stability, make 2-amino-4-(trifluoromethoxy)benzamide and its analogs valuable tools for investigating molecular interactions with complex biological systems.

Investigation as Probes for Enzyme Inhibition/Modulation (e.g., Tyrosine Kinases, Histone Deacetylases)

Derivatives of benzamide are extensively studied as inhibitors of various enzyme families, primarily due to their ability to form key interactions within enzyme active sites. The 2-amino-benzamide core can be modified to achieve high potency and selectivity for specific enzyme targets.

Tyrosine Kinases (TKs): Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is linked to cancers. nih.gov Tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of these enzymes are a cornerstone of targeted cancer therapy. mdpi.comlls.org The benzamide structure is a common feature in many TKIs. For instance, research into aminoisoquinoline benzamides has demonstrated potent inhibition of Src-family kinases and FLT3, including drug-resistant mutations. nih.gov

In the development of inhibitors for the BCR-ABL kinase, responsible for chronic myeloid leukemia (CML), diarylamide structures containing a benzamide moiety have shown high efficacy. tandfonline.comtandfonline.com A notable example, AKE-72, which incorporates a substituted benzamide, is a potent pan-BCR-ABL inhibitor, effective even against the T315I "gatekeeper" mutation that confers resistance to many first-line treatments like Imatinib. tandfonline.comtandfonline.com The trifluoromethyl group, structurally related to the trifluoromethoxy group, is often incorporated into these designs to enhance biological activity. mdpi.com The position of substituents on the benzamide ring is critical; studies have shown that ortho-substitution can be detrimental to binding, whereas modifications at the meta or para positions are better tolerated and can enhance inhibitory activity. mdpi.com

Histone Deacetylases (HDACs): HDACs are enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins. wikipedia.org HDAC inhibitors (HDACis) cause hyperacetylation of these proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. wikipedia.orgnih.gov

The o-aminoanilide structure, present in 2-aminobenzamide (B116534) derivatives, is a key zinc-binding group (ZBG) for a class of HDAC inhibitors. nih.gov Researchers have developed potent and selective HDAC inhibitors based on this scaffold. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide and its fluorinated analog demonstrated selective inhibition of class I HDACs (HDAC1, 2, and 3). nih.govnih.gov The introduction of a nitrogen mustard group created a bifunctional molecule with both HDAC inhibitory and alkylating properties. nih.gov The fluorinated derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), showed particular potency against HDAC3, with an IC50 value of 95.48 nM. nih.gov

| Compound Class/Example | Enzyme Target | Key Findings | Reference |

|---|---|---|---|

| Aminoisoquinoline Benzamides | FLT3 and Src-family Kinases | Potently inhibit FLT3, including secondary mutations like FLT3D835. | nih.gov |

| AKE-72 (Diarylamide 3-aminoindazole benzamide) | BCR-ABL Kinase | Pan-inhibitor with high potency against wild-type (IC50 < 0.5 nM) and T315I mutant (IC50 = 9 nM) BCR-ABL. | tandfonline.comtandfonline.com |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) | Class I HDACs (1, 2, 3) | Exhibited selective inhibition with IC50 values of 95.2 nM (HDAC1), 260.7 nM (HDAC2), and 255.7 nM (HDAC3). | nih.gov |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HDAC3 | Showed potent and selective activity against HDAC3 with an IC50 of 95.48 nM. | nih.gov |

Studies on Receptor Binding and Ligand Activity

The benzamide scaffold is also integral to the design of ligands that target various cell surface and nuclear receptors. The versatility of the benzamide core allows for the introduction of diverse substituents to fine-tune binding affinity, selectivity, and functional activity (agonist, antagonist, or modulator).

AMPA Receptors: Benzamide-type modulators have been developed for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast synaptic transmission in the central nervous system. Comparative studies of two such modulators, CX516 and CX546, revealed that while both belong to the same structural class, they have distinct modes of action. nih.gov CX546 was found to significantly prolong the duration of synaptic responses by slowing channel closing, whereas CX516 had a greater effect on increasing the amplitude of the response, suggesting it preferentially accelerates channel opening. nih.gov This functional dissociation implies that they may bind to different sites on the receptor, showcasing how subtle structural variations on a common scaffold can lead to different pharmacological profiles. nih.gov

G Protein-Coupled Receptors (GPCRs): Benzamide derivatives have also been explored as agonists for GPCRs. In one study, 3-((4-benzylpyridin-2-yl)amino)benzamides were identified as potent, G protein-biased agonists for GPR52, a receptor implicated in neuropsychiatric disorders. nih.gov The researchers found that opening the indoline (B122111) ring of a previous lead compound created a more flexible benzamide-based scaffold. nih.gov This flexibility was credited with promoting a bias towards the G protein/cAMP signaling pathway over the β-arrestin pathway, providing a structural basis for fine-tuning GPR52 signaling. nih.gov

Prion Proteins: In the context of neurodegenerative prion diseases, benzamide derivatives have been synthesized and evaluated as antiprion agents. nih.gov These compounds were designed to bind to the normal cellular prion protein (PrPC) and inhibit its conversion to the misfolded, pathogenic scrapie isoform (PrPSc). The results indicated that benzamide derivatives are attractive lead compounds for developing therapeutics against these fatal diseases. nih.gov

Exploration as Scaffold for Novel Chemical Entities

The 2-aminobenzamide framework, especially with the inclusion of a trifluoromethoxy group, serves as a versatile and valuable scaffold for the synthesis of novel chemical entities in drug discovery and other fields. nih.gov Its structural and electronic properties allow for facile chemical modification at multiple positions (the amino group, the amide, and the aromatic ring), enabling the creation of large libraries of diverse molecules.

The synthesis of N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives highlights the utility of this scaffold. nih.gov In this work, the core 4-(trifluoromethoxy)benzamide (B1294962) unit was elaborated by attaching a pyrazine (B50134) ring system, a heterocycle known for its diverse biological activities. This modular synthesis approach allowed for the creation of a series of compounds that were subsequently tested for antibacterial and anticancer activities, with some derivatives showing promising results against Staphylococcus aureus, Escherichia coli, and the A549 lung cancer cell line. nih.gov

Similarly, various 2-aminobenzamide derivatives have been synthesized to explore their potential as antimicrobial agents. nih.gov The core structure provides a foundation for attaching different aromatic and aliphatic groups to the amide nitrogen, leading to compounds with a range of biological activities. The ability to use the 2-aminobenzamide structure as a starting point for both "open" and "closed" pharmacophore designs further demonstrates its flexibility as a chemical scaffold. nih.gov

| Core Scaffold | Derivative Class | Therapeutic/Research Area | Reference |

|---|---|---|---|

| 4-(trifluoromethoxy)benzamide | N-(2-(6-substituted-1H-pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamides | Anticancer, Antibacterial | nih.gov |

| 2-Aminobenzamide | 2-Amino-N-(substituted-phenyl)benzamides | Antimicrobial | nih.gov |

| Benzamide | 5-(2-(pyrrolidin-1-yl)acetamido)-N-butyl-2-(substituted)benzamides | Antiprion Agents | nih.gov |

| 4-Amino-pyridazin-3(2H)-one | Pyridazinone-based FABP4 inhibitors | Metabolic and Oncological Conditions | researchgate.net |

Applications in Agrochemical and Material Science Research

Beyond medicinal chemistry, the structural motifs found in this compound are relevant in agrochemical and material science research.

For example, 2-amino-5-(trifluoromethyl)benzamide (B112046) is noted for its interest in agrochemical research as a precursor for synthesizing pesticides. Furthermore, the development of 1,2,4-triazole (B32235) benzamide derivatives has yielded compounds with significant fungicidal activity against plant pathogens like Gaeumannomyces graminis var. tritici. sioc-journal.cn The synthesis of various fluorinated quinoline (B57606) derivatives, which can be derived from related precursors, has also been pursued for the development of new crop protection agents. researchgate.net

Material Science Research: While detailed applications are less documented in the public literature, 2-amino-4-(trifluoromethyl)benzamide (B1329353) is categorized as a building block for materials. bldpharm.com Its properties, including the rigid aromatic core, hydrogen bonding capabilities of the amino and amide groups, and the presence of the trifluoromethyl group, suggest potential utility. Such molecules can be used as monomers for specialized polymers or as components in the synthesis of organic materials for electronics, where properties like thermal stability and specific electronic characteristics are desired. bldpharm.com

Q & A

Basic: What are the established synthetic routes for 2-Amino-4-(trifluoromethoxy)benzamide, and what critical parameters govern yield optimization?

The synthesis of this compound typically involves coupling reactions between a benzoyl chloride derivative and an amine precursor. A validated approach includes:

- Step 1 : Preparation of 4-(trifluoromethoxy)benzoyl chloride via chlorination of the corresponding benzoic acid using reagents like thionyl chloride.

- Step 2 : Amidation with a protected amino group (e.g., O-benzyl hydroxylamine) under anhydrous conditions, followed by deprotection .

Critical Parameters : - Solvent choice : Dichloromethane or acetonitrile ensures solubility and minimizes side reactions.

- Temperature control : Exothermic reactions (e.g., chlorination) require cooling to prevent decomposition.

- Catalyst use : Sodium pivalate can enhance coupling efficiency in amidation steps .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

Contradictions between NMR (e.g., unexpected splitting) and mass spectrometry (e.g., molecular ion discrepancies) often arise from impurities, tautomerism, or isotopic effects. Methodological steps :

- Orthogonal validation : Confirm purity via HPLC coupled with evaporative light scattering detection (ELSD) to detect non-UV-active impurities.

- Isotopic pattern analysis : Use high-resolution MS (HRMS) to distinguish between isotopic contributions of fluorine/chlorine and actual impurities .

- Dynamic NMR studies : Variable-temperature NMR can identify tautomeric equilibria or conformational changes affecting splitting patterns .

Basic: What safety protocols are essential when handling this compound, given its structural analogs?

- Mutagenicity assessment : Conduct Ames II testing to evaluate mutagenic potential, as anomeric amide derivatives (structurally similar) may exhibit mutagenicity .

- Decomposition risks : Differential scanning calorimetry (DSC) reveals thermal instability; avoid heating above 150°C and store at –20°C under inert gas .

- PPE requirements : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation of fine powders .

Advanced: How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

A 2^k factorial design (where k = variables like temperature, solvent polarity, and catalyst loading) enables systematic optimization:

- Factors and levels : Test solvent (dichloromethane vs. acetonitrile) and temperature (0°C vs. 25°C).

- Response variables : Monitor yield and purity via LC-MS.

- Statistical analysis : Use ANOVA to identify significant interactions (e.g., solvent-temperature interplay) and derive predictive models for scaling .

Example: A study on trifluoromethyl-substituted benzamides found that acetonitrile at 25°C maximized yield (82%) while minimizing byproducts .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

- 19F NMR : Confirms the presence and position of the trifluoromethoxy group (δ ~ -58 to -62 ppm).

- IR spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and N-H bends (~1550 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ = 249.0743 for C₉H₈F₃N₂O₂) .

Advanced: How can computational modeling predict the metabolic stability of this compound in drug discovery?

- Density Functional Theory (DFT) : Calculate electron distribution to predict sites of oxidative metabolism (e.g., CYP450 interactions at the amino group).

- Molecular dynamics (MD) : Simulate binding to serum albumin to estimate half-life.

- ADMET prediction tools : Use software like Schrödinger’s QikProp to model permeability and solubility, leveraging the trifluoromethoxy group’s lipophilicity .

Advanced: What strategies address conflicting bioactivity data in studies of this compound’s analogs?

- Dose-response reevaluation : Ensure assays cover a broad concentration range (e.g., 1 nM–100 µM) to rule out false negatives/positives.

- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions (e.g., a pyrimidine-substituted analog showed unexpected PDE4 inhibition ).

- Structural analogs : Compare with 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide to isolate structure-activity relationships (SAR) .

Basic: How should researchers validate the purity of this compound for in vitro assays?

- Triple detection : Combine HPLC (purity >98%), Karl Fischer titration (water content <0.1%), and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) via LC-MS .

Advanced: What methodologies enable the synthesis of deuterated or fluorinated isotopologs for mechanistic studies?

- Deuterium incorporation : Use Pd/C or Raney Ni catalysis with D₂ gas to hydrogenate nitro precursors to deuterated amines .

- Fluorine-18 labeling : Employ nucleophilic aromatic substitution with [18F]KF/Kryptofix for PET tracer development, optimized via microwave-assisted synthesis .

Advanced: How can AI-driven tools enhance reaction optimization for novel derivatives?

- Generative chemistry models : Platforms like COMSOL Multiphysics simulate reaction pathways to predict optimal conditions (e.g., solvent, catalyst) for new derivatives .

- Automated high-throughput screening : Robotics paired with machine learning algorithms rapidly test >1000 conditions, prioritizing yield and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.